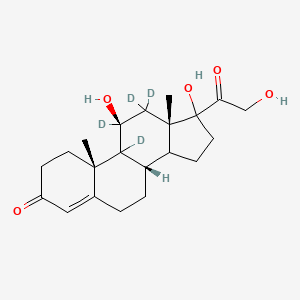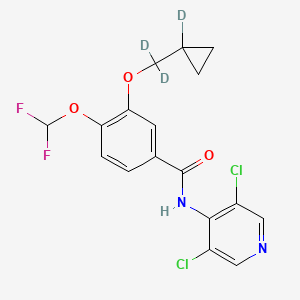
Cortisol-9,11,12,12-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocortisone-d4 est une forme deutérée de l'hydrocortisone, une hormone glucocorticoïde produite par le cortex surrénal. Elle est utilisée comme étalon interne pour la quantification de l'hydrocortisone dans diverses applications analytiques, notamment en spectrométrie de masse .
Applications De Recherche Scientifique
Hydrocortisone-d4 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Mécanisme D'action
Target of Action
Cortisol-9,11,12,12-d4, also known as Hydrocortisone-D4, is the deuterated form of the glucocorticoid, cortisol . The primary targets of this compound are the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR) . These receptors are involved in a wide range of physiological processes, including immune response, metabolism, and stress response .
Mode of Action
This compound interacts with its targets, the MR and GR, by binding to these receptors with an approximately 6- to 10-fold greater affinity for MR . This binding triggers a cascade of events leading to the transcription of target genes and the production of proteins that mediate the effects of cortisol .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the key pathways is the hypothalamic-pituitary-adrenal axis (HPA) stress response . In this pathway, cortisol production is increased during periods of stress, making it a major effector molecule .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the wide range of physiological processes it influences. For instance, it plays a crucial role in the body’s response to stress, influencing mood, and behavior . It also has significant effects on metabolism, immune response, and inflammation .
Analyse Biochimique
Biochemical Properties
Cortisol-9,11,12,12-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, cortisol stimulates many copper enzymes (often to 50% of their total potential), including lysyl oxidase, an enzyme that cross-links collagen and elastin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, cortisol production is increased during periods of stress, and it is a major effector molecule in the hypothalamic-pituitary-adrenal axis (HPA) stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an agonist at the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR), with an approximately 6- to 10-fold greater affinity for MR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the synthesis of new glucose molecules in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Méthodes De Préparation
Hydrocortisone-d4 est synthétisée par une série de réactions chimiques qui impliquent l'incorporation d'atomes de deutérium dans la molécule d'hydrocortisone. La voie de synthèse commence généralement avec l'hydrocortisone, qui subit des réactions d'échange de deutérium pour remplacer des atomes d'hydrogène spécifiques par du deutérium . Les conditions de réaction impliquent souvent l'utilisation de solvants deutérés et de catalyseurs pour faciliter le processus d'échange . Les méthodes de production industrielle d'hydrocortisone-d4 sont similaires à celles utilisées pour d'autres composés deutérés, impliquant des réactions d'échange de deutérium à grande échelle dans des conditions contrôlées .
Analyse Des Réactions Chimiques
Hydrocortisone-d4 subit diverses réactions chimiques similaires à celles de l'hydrocortisone. Ces réactions comprennent:
Substitution: Hydrocortisone-d4 peut subir des réactions de substitution où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.
Les principaux produits formés à partir de ces réactions sont des analogues deutérés des dérivés correspondants de l'hydrocortisone, tels que la cortisone-d4 et la tétrahydrocortisone-d4 .
Applications de recherche scientifique
Hydrocortisone-d4 est largement utilisée dans la recherche scientifique en raison de sa stabilité et de son marquage isotopique. Parmi ses applications, citons:
Mécanisme d'action
Hydrocortisone-d4 exerce ses effets en mimant l'action de l'hydrocortisone. Elle se lie aux récepteurs des glucocorticoïdes dans le cytoplasme, formant un complexe récepteur-ligand qui se transloque dans le noyau . Ce complexe se lie aux éléments de réponse aux glucocorticoïdes dans les régions promotrices des gènes cibles, entraînant des changements dans l'expression génique . Les effets en aval comprennent une diminution de la vasodilatation et de la perméabilité des capillaires, une réduction de la migration des leucocytes vers les sites d'inflammation et une modulation du métabolisme du glucose .
Comparaison Avec Des Composés Similaires
Hydrocortisone-d4 est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet une quantification précise dans les applications analytiques. Parmi les composés similaires, citons:
Cortisone-d4: Une forme deutérée de la cortisone, utilisée comme étalon interne pour la quantification de la cortisone.
Tétrahydrocortisone-d4: Une forme réduite de l'hydrocortisone-d4, utilisée dans des études sur le métabolisme de l'hydrocortisone.
Prednisone-d4: Une forme deutérée de la prednisone, utilisée dans des applications analytiques similaires.
Ces composés partagent des propriétés chimiques similaires, mais diffèrent dans leurs applications spécifiques et les positions de marquage au deutérium.
Propriétés
Numéro CAS |
73565-87-4 |
|---|---|
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D |
Clé InChI |
JYGXADMDTFJGBT-SSWZDPBISA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
SMILES isomérique |
[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
73565-87-4 (unlabelled) |
Synonymes |
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4) |
Étiquette |
Cortisone Impurities |
Origine du produit |
United States |
Q1: Why is Cortisol-9,11,12,12-d4 used in the analysis of cortisol?
A: this compound is a deuterated form of cortisol, meaning it has four hydrogen atoms replaced with deuterium atoms. This modification does not significantly alter its chemical behavior but makes it distinguishable from cortisol in mass spectrometry analysis. Therefore, it is used as an internal standard in analytical techniques like LC-MS/MS [, ]. Internal standards are crucial for accurate quantification as they correct for variations in sample preparation and instrument response.
Q2: How does the use of this compound improve the accuracy of cortisol measurements in complex matrices like sweat and urine?
A: Both sweat and urine contain numerous compounds that can interfere with the accurate detection and quantification of cortisol. By adding a known amount of this compound to the sample before analysis, researchers can account for any loss of cortisol during sample preparation or variation in ionization efficiency during mass spectrometry. This is because this compound will exhibit similar behavior to cortisol throughout the analytical process, allowing for a more accurate determination of the true cortisol concentration in the sample [, ].
- Li, J. et al. Quantification of cortisol in human eccrine sweat by liquid chromatography - tandem mass spectrometry. Biomed. Chromatogr. 30, 1295–1301 (2016).
- Soldin, O. P., Vieira-Brock, P., & Samuels, M. A simple liquid chromatography-tandem mass spectrometry method for urinary free cortisol analysis: suitable for routine purpose. Clin. Chem. Lab. Med. 48, 1433–1437 (2010).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)


